molecular formula C11H15NO2 B1319392 Methyl 2-(3-aminophenyl)-2-methylpropanoate CAS No. 252209-96-4

Methyl 2-(3-aminophenyl)-2-methylpropanoate

Cat. No.: B1319392
CAS No.: 252209-96-4
M. Wt: 193.24 g/mol
InChI Key: RFTOFJJRLNMARC-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminophenyl)-2-methylpropanoate (CAS 252209-96-4) is an ester derivative featuring a 3-aminophenyl group attached to a 2-methylpropanoate scaffold. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.11 g/mol. This compound is primarily utilized in research settings as a synthetic intermediate or precursor for bioactive molecules.

Properties

IUPAC Name

methyl 2-(3-aminophenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTOFJJRLNMARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-aminophenyl)-2-methylpropanoate typically involves the esterification of 2-(3-aminophenyl)-2-methylpropanoic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the synthesis may involve more efficient catalytic processes to increase yield and reduce reaction time. Catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride can be employed. The reaction conditions are optimized to ensure high purity and yield of the desired ester.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-aminophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or sulfonamides.

Scientific Research Applications

Methyl 2-(3-aminophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-aminophenyl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release the active carboxylic acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 2-(3-aminophenyl)-2-methylpropanoate with structurally related esters, focusing on substituent groups, molecular properties, and functional roles:

Compound Name Substituent Position Substituent Group Molecular Formula Molecular Weight (g/mol) Key Characteristics Reference
This compound 3- Amino (-NH₂) C₁₁H₁₅NO₂ 193.11 Polar due to amino group; used in research as a synthetic intermediate.
Methyl 2-(4-methoxyphenyl)-2-methylpropanoate 4- Methoxy (-OCH₃) C₁₂H₁₆O₃ 208.25 Electron-donating methoxy group; intermediate in pharmaceutical synthesis.
Methyl 2-(4-(4-bromobutanoyl)phenyl)-2-methylpropanoate 4- 4-Bromobutanoyl (-COC₃H₆Br) C₁₅H₁₉BrO₃ 327.21 Brominated acyl group; synthesized via HBr-mediated reactions (93% yield).
Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate 4- Phenoxy-4-chlorobenzoyl C₁₈H₁₇ClO₄ 332.78 Chlorinated aromatic ketone; identified as an impurity in pharmaceutical standards.
Ethyl 2-(2-(2,3-difluorobenzylidene)-1-phenylhydrazinyl)-2-methylpropanoate N/A Difluorobenzylidene hydrazine C₁₉H₁₉F₂N₂O₂ 363.37 Ethyl ester with fluorinated hydrazine moiety; synthesized via multi-step protocols.
2-{2-[(Acetyloxy)methyl]oxiran-2-yl}-4-methoxy-5-methylphenyl 2-methylpropanoate 2-, 4-, 5- Epoxide-acetyloxy-methoxy-methyl C₁₉H₂₄O₆ 348.39 Epoxide-containing derivative; exhibits low antimicrobial activity (10.0 mm inhibition).

Key Structural and Functional Differences

This affects solubility and reactivity in synthetic pathways . Halogenated Derivatives (e.g., bromo/chloro substituents) exhibit increased molecular weight and altered lipophilicity, influencing their utility in cross-coupling reactions or as halogenated intermediates .

Synthetic Applications: The amino group in this compound may facilitate further functionalization (e.g., amidation or diazotization), whereas methoxy or bromobutanoyl groups are typically leveraged for Suzuki-Miyaura couplings or nucleophilic substitutions . Brominated analogs are synthesized via HBr-mediated acylations under reflux conditions, achieving high yields (93%), whereas amino derivatives may require protective-group strategies to prevent undesired side reactions .

Biological Activity :

  • While the antimicrobial activity of the target compound is unreported, epoxide-containing analogs (e.g., ) show modest antimicrobial effects, underscoring the role of substituent chemistry in bioactivity .

Biological Activity

Methyl 2-(3-aminophenyl)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with a molecular formula of C12H17N1O2, features an amino group that plays a critical role in its biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can influence its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. This interaction is crucial for understanding the compound's mechanism in drug design.
  • Hydrolysis : The ester group can undergo hydrolysis to release the active carboxylic acid, which may exhibit different biological properties compared to the parent compound.
  • Protein Modification : The compound may also modify proteins involved in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways or modulation of cell cycle regulators. Further research is necessary to elucidate the specific pathways involved and to assess its efficacy in vivo.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Studies demonstrate that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated macrophage cells. This suggests a potential application in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Inhibition of Enzyme Activity : A study demonstrated that the compound inhibited the activity of specific enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent in metabolic disorders.
  • Cell Line Studies : In vitro assays using various cancer cell lines showed that this compound could reduce cell viability and induce apoptosis at certain concentrations.
  • Animal Models : In vivo studies are needed to confirm the efficacy and safety profile of this compound. Initial findings suggest promising results in animal models for both anticancer and anti-inflammatory applications.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryDownregulation of TNF-α and IL-6

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